2-(1,4-Diazepan-1-yl)cyclobutan-1-ol

Description

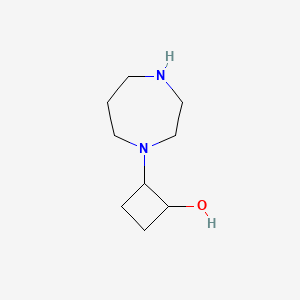

2-(1,4-Diazepan-1-yl)cyclobutan-1-ol is a bicyclic organic compound featuring a seven-membered 1,4-diazepane ring fused to a cyclobutanol moiety.

Properties

IUPAC Name |

2-(1,4-diazepan-1-yl)cyclobutan-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O/c12-9-3-2-8(9)11-6-1-4-10-5-7-11/h8-10,12H,1-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEYYRMIXTZPMOA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCN(C1)C2CCC2O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-(1,4-Diazepan-1-yl)cyclobutan-1-ol can be achieved through several methods. One notable approach involves the use of biocatalytic processes, such as imine reductase-catalyzed intramolecular asymmetric reductive amination . This method employs specific enzymes to catalyze the formation of the diazepane ring from aminoketones, resulting in high enantiomeric excess and efficiency. Industrial production methods may involve similar catalytic processes, optimized for large-scale synthesis.

Chemical Reactions Analysis

2-(1,4-Diazepan-1-yl)cyclobutan-1-ol undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The compound can also participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

This compound has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it may serve as a precursor for the development of pharmaceuticals, particularly those targeting neurological pathways due to its diazepane structure.

Mechanism of Action

The mechanism of action of 2-(1,4-Diazepan-1-yl)cyclobutan-1-ol involves its interaction with molecular targets and pathways in biological systems. The diazepane ring structure suggests that it may interact with neurotransmitter receptors or enzymes involved in neurological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-(1,4-Diazepan-1-yl)cyclobutan-1-ol with three analogous diazepane derivatives, focusing on structural features, synthesis, applications, and safety profiles.

Structural and Functional Group Comparisons

Key Observations :

- The cyclobutanol derivative’s rigid structure may enhance binding selectivity compared to the flexible ethanol analog .

- The oxoacetamide hydrochloride derivative’s polar groups and salt form improve aqueous solubility, whereas the parent compound’s cyclobutanol may limit solubility .

Biological Activity

2-(1,4-Diazepan-1-yl)cyclobutan-1-ol, a compound characterized by its unique bicyclic structure, has garnered interest in the fields of medicinal chemistry and pharmacology. This compound features a cyclobutane ring and a diazepane moiety, which suggests potential interactions with various biological targets, particularly in the central nervous system (CNS). This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C₁₁H₁₅N₂O. The presence of both a hydroxyl group and nitrogen atoms in the diazepane ring contributes to its reactivity and biological activity. The compound is often synthesized for use as a reference standard in analytical chemistry and as an intermediate in organic synthesis.

The exact mechanism of action for this compound is not fully elucidated; however, it is believed to interact with gamma-aminobutyric acid (GABA) receptors. These receptors are crucial for inhibitory neurotransmission in the CNS. The diazepane structure suggests that this compound may exhibit anxiolytic or sedative effects similar to other diazepane derivatives.

Table 1: Summary of Biological Activities

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds related to this compound:

- Anxiolytic Effects : Research indicates that compounds with a diazepane structure can modulate GABA receptors, leading to anxiolytic effects. In animal models, administration of similar compounds resulted in significant reductions in anxiety-related behaviors.

- Neuroprotective Properties : A study highlighted the potential neuroprotective effects of diazepane derivatives in models of neurodegeneration. These compounds were shown to influence gene expression related to neuronal survival and apoptosis pathways .

- Anticancer Activity : Preliminary investigations into the anticancer properties revealed that certain diazepane derivatives could induce apoptosis in leukemia cells. The mechanism involved downregulation of key kinases associated with cancer progression .

Q & A

What synthetic methodologies are recommended for synthesizing 2-(1,4-Diazepan-1-yl)cyclobutan-1-ol, and what challenges arise during purification?

Level: Basic

Methodological Answer:

The synthesis typically involves multi-step routes, such as:

- Step A: Formation of intermediates via alkylation or amination reactions (e.g., using benzylpiperidine derivatives and diazepane precursors).

- Step B: Demethylation using boron tribromide (BBr₃) in dichloromethane (DCM) to generate hydroxylated intermediates .

- Step C: Final coupling reactions (e.g., amide bond formation) under anhydrous conditions.

Purification Challenges:

- Separation of stereoisomers (if present) requires chiral HPLC or recrystallization.

- Residual solvents (e.g., DCM) may persist; use rotary evaporation followed by vacuum drying.

- Intermediate polar compounds often necessitate column chromatography with gradients of ethyl acetate/hexane .

How can molecular docking studies optimize the design of this compound derivatives for target proteins?

Level: Advanced

Methodological Answer:

Follow this workflow:

Protein Preparation (e.g., HDAC8 or G9a):

- Retrieve PDB structures (e.g., HDAC8/MS-344 complex).

- Optimize hydrogen bonding networks and remove crystallographic water molecules using Schrödinger Suite .

Ligand Preparation:

- Generate 3D conformers and enumerate ionization states at pH 7.4 via LigPrep .

Grid Generation:

- Define binding sites using Glide’s grid module (default van der Waals scaling: 1.0).

Docking Simulations:

- Use Glide SP/XP scoring for binding affinity predictions. Prioritize derivatives with favorable interactions (e.g., hydrogen bonds with catalytic residues).

Validation:

- Compare docking scores with experimental IC₅₀ values. Adjust ligand protonation states if discrepancies arise .

What characterization techniques are critical for confirming the structure of this compound?

Level: Basic

Methodological Answer:

- NMR Spectroscopy:

- ¹H/¹³C NMR to confirm cyclobutane ring geometry and diazepane substitution patterns.

- DEPT-135 for distinguishing CH₂ and CH₃ groups in the diazepane ring.

- Mass Spectrometry (LC/MS):

- High-resolution LC/MS (e.g., m/z 155.1 for intermediates; compare with theoretical values) .

- Elemental Analysis:

- Verify purity (>95%) and stoichiometry of C, H, N.

How can researchers address low binding affinity in molecular docking results for this compound?

Level: Advanced

Methodological Answer:

- Adjust Ligand Protonation: Test all possible ionization states (e.g., diazepane nitrogen protonation) using Schrödinger’s Epik .

- Modify Grid Parameters: Expand grid size to accommodate flexible binding pockets (e.g., 20 ų).

- Incorporate Water Networks: Include conserved crystallographic waters mediating protein-ligand interactions.

- Validate with MD Simulations: Run 100 ns molecular dynamics to assess binding stability (e.g., RMSD < 2.0 Å).

What safety protocols are essential when handling this compound in laboratory settings?

Level: Basic

Methodological Answer:

- PPE: Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for synthesis steps.

- Spill Management: Absorb with inert material (e.g., sand) and dispose as hazardous waste.

- Exposure Response:

- Inhalation: Move to fresh air; seek medical attention if respiratory irritation persists.

- Skin Contact: Rinse with water for 15 minutes; remove contaminated clothing .

How can structure-activity relationship (SAR) studies enhance the bioactivity of this compound?

Level: Advanced

Methodological Answer:

- Modify Cyclobutanol Moiety: Introduce electron-withdrawing groups (e.g., fluorine) to improve metabolic stability .

- Diazepane Substitution: Replace methyl groups with bulkier substituents (e.g., isopropyl) to enhance hydrophobic interactions.

- Biological Assays:

- Test analogs against target enzymes (e.g., G9a methyltransferase) using fluorescence polarization assays.

- Compare IC₅₀ values and correlate with docking scores .

How should researchers resolve contradictions in spectral data (e.g., unexpected NMR peaks)?

Level: Advanced

Methodological Answer:

- 2D NMR Techniques: Use HSQC and HMBC to assign ambiguous signals (e.g., cyclobutane proton coupling).

- Computational Validation: Optimize geometry with Gaussian 16 (B3LYP/6-31G*) and simulate NMR shifts using GIAO method.

- Impurity Analysis: Run LC-MS/MS to detect byproducts (e.g., oxidation derivatives) .

What strategies mitigate low yields in the final coupling step of synthesis?

Level: Basic

Methodological Answer:

- Optimize Reaction Conditions:

- Use coupling agents like HATU instead of EDCl for sterically hindered amines.

- Increase temperature (e.g., 60°C) in DMF or DMSO.

- Catalysis: Add DMAP (4-dimethylaminopyridine) to accelerate acylation.

- Work-Up: Extract with ethyl acetate and brine to remove unreacted starting materials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.